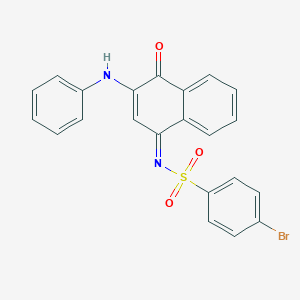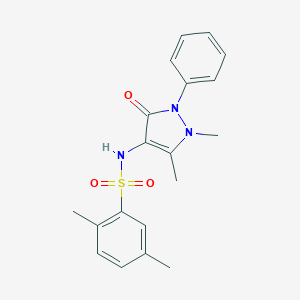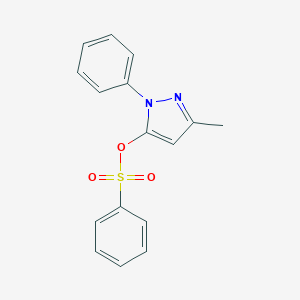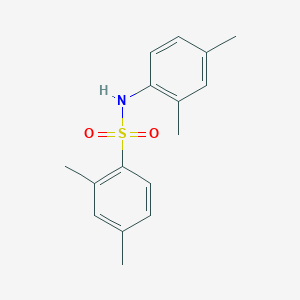
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide, also known as ANS, is a fluorescent dye that is widely used in scientific research applications. ANS has been extensively studied for its ability to bind to hydrophobic regions of proteins, making it a valuable tool for protein structure and function studies.
Mecanismo De Acción
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide binds to hydrophobic regions of proteins through non-covalent interactions such as van der Waals forces and hydrogen bonding. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide fluorescence is enhanced when it binds to hydrophobic regions of proteins, making it a valuable tool for studying protein structure and function.
Biochemical and Physiological Effects:
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide include its ability to bind to hydrophobic regions of proteins, its non-toxic nature, and its fluorescence properties. However, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide has some limitations, including its inability to distinguish between different types of hydrophobic regions and its potential to interfere with protein function at high concentrations.
Direcciones Futuras
There are several future directions for N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide research. One direction is to develop new fluorescent dyes that can distinguish between different types of hydrophobic regions. Another direction is to use N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide in combination with other fluorescent dyes to study protein structure and function. Additionally, N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide can be used in combination with other techniques such as X-ray crystallography and NMR spectroscopy to obtain a more complete picture of protein structure and function.
Métodos De Síntesis
The synthesis of N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 3-amino-4-oxo-1,4-dihydronaphthalene in the presence of aniline. The resulting product is purified using column chromatography to obtain N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide is widely used in scientific research applications due to its ability to bind to hydrophobic regions of proteins. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide fluorescence can be used to study protein folding, aggregation, and stability. N-(3-anilino-4-oxo-1(4H)-naphthalenylidene)-4-bromobenzenesulfonamide binding to proteins can also be used to study protein-protein interactions and protein-ligand interactions.
Propiedades
Fórmula molecular |
C22H15BrN2O3S |
|---|---|
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
(NZ)-N-(3-anilino-4-oxonaphthalen-1-ylidene)-4-bromobenzenesulfonamide |
InChI |
InChI=1S/C22H15BrN2O3S/c23-15-10-12-17(13-11-15)29(27,28)25-20-14-21(24-16-6-2-1-3-7-16)22(26)19-9-5-4-8-18(19)20/h1-14,24H/b25-20- |
Clave InChI |
XMLSJRPAMCZRMD-QQTULTPQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)



![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)



![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)